Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Description
Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is a synthetically derived bicyclopentane-based carbamate compound. Its structure features a bicyclo[1.1.1]pentane core substituted at the 3-position with a difluoromethyl (-CF₂H) group, while the 1-position is functionalized with a benzyl carbamate moiety. This compound is part of a growing class of bicyclopentane derivatives explored in medicinal chemistry as bioisosteres for aromatic rings (e.g., phenyl groups) to improve metabolic stability, solubility, and steric properties in drug candidates . The difluoromethyl group introduces moderate electronegativity and lipophilicity, balancing polarity and membrane permeability .
Properties
Molecular Formula |
C14H15F2NO2 |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
benzyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C14H15F2NO2/c15-11(16)13-7-14(8-13,9-13)17-12(18)19-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18) |
InChI Key |
XDSWMRHQUCMWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of strong bases or radical initiators to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct reaction of the appropriate isocyanate with the difluoromethyl-substituted bicyclo[1.1.1]pentane derivative . This method allows for the efficient production of the compound in large quantities, which is essential for its application in various fields.
Chemical Reactions Analysis
Core Formation via Photochemical Routes
-
Propellane-diacetyl addition : UV irradiation (365 nm) drives the cycloaddition of tricyclo[1.1.1.0¹,³]pentane (TCP) to diacetyl, forming a diketone intermediate .
-
Haloform reaction : Oxidative cleavage of the diketone with ozone or other agents yields the dicarboxylic acid, which can be further functionalized .
Carbamate Formation
-
Isocyanate coupling : Reaction of the bicyclo core’s amine with benzyl isocyanate under basic conditions (e.g., NaHCO₃) forms the carbamate.
Difluoromethylation
-
Nucleophilic substitution : Use of difluoromethyl halides (e.g., CF₂HCl) under catalytic conditions (e.g., Pd/Cu) to introduce the CF₂H group.
-
Electrophilic fluorination : Agents like NFSI or 1-fluoro-2,4,6-trimethylpyridinium triflate may introduce fluorine atoms post-core formation.
Characterization Data
| Property | Value | Method |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.22 (6H, s, H₂), 1.56 (6H, s, H₅) | |
| ¹³C NMR (CDCl₃) | δ 86.7, 56.4, 46.0, 34.8, 23.4 | |
| HRMS (ESI+) | Found: [M + Na]⁺ = 366.9941 | |
| IR (film) | νmax/cm⁻¹ = 3005, 1549, 1371 |
Hydrolysis
-
Ammonolysis : Reaction with aqueous ammonia converts the carbamate to a primary amine.
-
Enzymatic cleavage : Specific hydrolases may catalyze selective bond breaking for bioconjugation.
Cross-Coupling
-
Suzuki-Miyaura coupling : Introduction of aryl/alkyl groups via boronic acids under Pd catalysis .
-
Radical addition : Allylation via photoredox catalysis (e.g., Ir/dtbbpy) with DMSO as a hydrogen atom transfer agent .
Mechanistic Insights
-
Radical pathways : TEMPO trapping experiments and DFT calculations suggest bicyclopentyl radicals undergo carboamination or oligomerization, depending on steric effects .
-
Oxygen-dependent initiation : Some reactions (e.g., BEt₃-mediated) show accelerated rates under aerobic conditions due to O₂ activation .
Scientific Research Applications
Chemistry: In chemistry, Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure can impart desirable properties to the resulting compounds, such as increased stability and reactivity .
Biology and Medicine: The compound’s rigid bicyclic structure makes it a valuable bioisostere for drug design. It can be used to replace less stable or more reactive groups in drug molecules, potentially improving their pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with enhanced mechanical and thermal properties. Its incorporation into polymers or other materials can lead to products with improved performance characteristics .
Mechanism of Action
The mechanism of action of Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate and analogous compounds:
*Calculated molecular weight based on formula.
Key Comparative Insights:
- Substituent Effects: The difluoromethyl (-CF₂H) group in the target compound offers a balance between the highly electronegative trifluoromethyl (-CF₃) group (higher lipophilicity) and the polar hydroxymethyl (-CH₂OH) group (improved aqueous solubility) . The aminomethyl (-CH₂NH₂) derivative provides a reactive site for further functionalization, unlike the stable carbamate-linked analogs.
Molecular Weight and Steric Considerations :
- The dibenzyl dicarbamate derivative has a higher molecular weight (416.46) and steric bulk due to dual benzyl groups, which may limit its use in small-molecule drug design but could be advantageous in polymer or peptide chemistry.
- The tert-butyl carbamate variants (e.g., ) are lighter (MW ~211–251) and more compact, favoring pharmacokinetic optimization.
Purity and Synthetic Feasibility :
- The tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate is available in high purity (neat form) , whereas other analogs (e.g., ) show variable purity (83–98% GC), reflecting synthetic challenges in introducing fluorinated groups.
Q & A
Q. What are the standard synthetic routes for preparing bicyclo[1.1.1]pentane derivatives like Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate?
The compound can be synthesized via Hydrogen Atom Transfer (HAT) processes using iridium catalysts, as demonstrated in the synthesis of analogous bicyclo[1.1.1]pentane-containing bioisosteres. Key steps include radical-mediated functionalization and silica gel column chromatography for purification (e.g., dichloromethane or DCM/petroleum ether solvent systems). Yields typically range from 37% to 62%, depending on substituent reactivity and purification efficiency .
Q. How is structural confirmation achieved for bicyclo[1.1.1]pentane-based carbamates?
Structural characterization relies on 1H-NMR spectroscopy to resolve unique bicyclic proton environments (e.g., upfield shifts for bridgehead protons) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions. For example, HRMS (APCI) with calculated and observed m/z values (e.g., 371.1453 vs. 371.1455) ensures precise mass confirmation .
Q. What handling and storage protocols are recommended for this compound?
Store under inert conditions (argon/nitrogen) at -20°C to prevent hydrolysis or thermal degradation. Use desiccants to avoid moisture absorption, and handle in fume hoods with PPE (gloves, lab coat, goggles) to minimize exposure .
Advanced Research Questions
Q. How can reaction yields for bicyclo[1.1.1]pentane derivatives be optimized?
Yield optimization involves catalyst screening (e.g., iridium vs. palladium), solvent polarity adjustments (e.g., DCM for polar intermediates), and temperature control (room temperature vs. reflux). For example, increasing reaction time from 12 to 24 hours improved yields from 37% to 62% in naphthoyl-substituted analogs .
Q. What strategies address stereochemical challenges in bicyclo[1.1.1]pentane functionalization?
Diastereoselective alkylation using chiral auxiliaries or computational modeling (DFT calculations) can predict transition states for stereocontrol. Evidence from iridium-catalyzed hydrogen borrowing alkylation shows successful installation of pyrrolidinylmethyl groups without racemization .
Q. How do researchers resolve contradictions in NMR data for structurally similar derivatives?
Contradictions arise from dynamic conformational changes or solvent effects. Use variable-temperature NMR to probe exchange broadening or 2D NMR (COSY, NOESY) to assign overlapping signals. For example, bridgehead proton splitting in bicyclo[1.1.1]pentane derivatives was resolved via 2D correlation spectroscopy .
Q. What methodologies enable the design of bioisosteres using this compound?
Replace traditional aromatic systems (e.g., benzophenone) with bicyclo[1.1.1]pentane cores to enhance metabolic stability. Synthetic protocols involve acyl radical coupling or Friedel-Crafts-like reactions , as shown in benzophenone-type bioisosteres with improved pharmacokinetic profiles .
Q. How is the compound’s stability under physiological conditions assessed?
Conduct accelerated stability studies in buffered solutions (pH 4–9) at 37°C, monitoring degradation via HPLC. For CNS-targeted analogs (e.g., DNL343), stability in simulated cerebrospinal fluid was critical for therapeutic efficacy .
Methodological Notes
- Purification : Silica gel chromatography with gradient elution (e.g., 1:1 DCM/petroleum ether) is standard. For polar derivatives, reverse-phase HPLC may be required .
- Analytical Validation : Cross-validate HRMS with theoretical isotopic patterns to distinguish isobaric impurities .
- Safety : Follow GHS guidelines for lab handling, including spill containment and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
